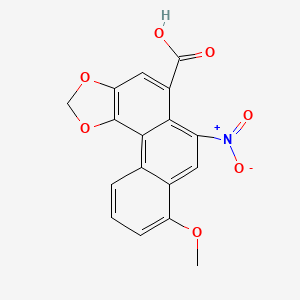

Aristolochic Acid

Description

Properties

IUPAC Name |

8-methoxy-6-nitronaphtho[2,1-g][1,3]benzodioxole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11NO7/c1-23-12-4-2-3-8-9(12)5-11(18(21)22)14-10(17(19)20)6-13-16(15(8)14)25-7-24-13/h2-6H,7H2,1H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBFQZRXNYIEMAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C3C(=C(C=C21)[N+](=O)[O-])C(=CC4=C3OCO4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0040969 | |

| Record name | Aristolochic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0040969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

313-67-7 | |

| Record name | Aristolochic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=313-67-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aristolochic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000313677 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aristolochic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50413 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Aristolochic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11926 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Aristolochic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0040969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-methoxy-3,4-methylenedioxy-10-nitrophenanthrene-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.673 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ARISTOLOCHIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/94218WFP5T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Biosynthesis of Aristolochic Acids

Precursor Compounds and Metabolic Pathways

Aristolochic acid I (AA-I) and II (AA-II) originate from benzylisoquinoline alkaloid precursors via a biosynthetic pathway rooted in tyrosine metabolism. Tyrosine is converted to L-3,4-dihydroxyphenylalanine (L-DOPA), which undergoes decarboxylation to form dopamine. Condensation of dopamine with 3,4-dihydroxyphenylacetaldehyde yields norlaudanosoline, the foundational benzyltetrahydroisoquinoline structure.

Key intermediates include orientaline and prestephanine, which undergo oxidative transformations. The aporphine alkaloid stephanine is cleaved oxidatively to generate the nitro-substituted phenanthrene backbone characteristic of AA-I. Enzymatic studies suggest cytochrome P450 (CYP80G2) facilitates critical intramolecular C-C couplings during this process.

Enzymatic Transformations and Key Intermediates

Feeding experiments with isotopically labeled precursors (e.g., [¹⁴C]-tyrosine) confirm the incorporation of norlaudanosoline-derived carbon atoms into AA-I. The final step involves oxidative cleavage of stephanine’s B ring, introducing the nitro group and carboxylic acid moiety. This pathway highlights the evolutionary link between benzylisoquinoline alkaloids and aristolochic acids.

Total Synthesis via Suzuki-Miyaura Coupling

Retrosynthetic Analysis and Strategy

The total synthesis of AA-I and AA-II employs a modular approach centered on Suzuki-Miyaura cross-coupling (Figure 1). The strategy divides the phenanthrene core into Ring A (nitromethyl-iodobenzene derivative) and Ring C (boronated benzaldehyde), which converge via palladium-catalyzed coupling.

Table 1: Key Steps in the Total Synthesis of this compound I

| Step | Reaction | Starting Material | Product | Yield (%) | Conditions |

|---|---|---|---|---|---|

| 1 | Lithiation/Formylation | 22 | 23 | 75 | −75°C, DMF |

| 2 | Cyclohexylamine Condensation | 23 | 24 | 97 | Reflux, THF |

| 3 | Iodination | 24 | 25 | 54 | −70°C, I₂ |

| 4 | Oxime Formation | 25 | 26 | 67 | NH₂OH·HCl, AcOH |

| 5 | Oxidation to Nitromethane | 26 | 27 | 67 | MoO₃·HMPA, CH₂Cl₂ |

Synthesis of Ring-A Component

Ring A is synthesized from 3-iodo-4,5-methylenedioxybenzaldehyde (22 ). Lithiation at −75°C followed by formylation yields 23 , which is condensed with cyclohexylamine to form 24 . Subsequent iodination generates 25 , converted to oxime 26 via hydroxylamine treatment. Oxidation with a molybdenum-peroxo complex produces the nitromethane derivative 27 , a critical Ring-A precursor.

Coupling Reactions with Ring-C Boronates

Suzuki-Miyaura coupling of 27 with benzaldehyde-2-boronates (21a–h ) in aqueous dioxane (95°C, Pd(PPh₃)₄, Cs₂CO₃) yields phenanthrene intermediates 36a–h (56–77% yield). Aldol condensation accompanies coupling, directly forming the phenanthrene skeleton.

Oxidation and Final Functionalization

Deprotection of the tetrahydropyranyl (THP) group in 36a–h yields alcohols 37a–h , which undergo sequential oxidation. MnO₂ or CrO₃ oxidizes the alcohol to aldehydes 38a–h , followed by sodium chlorite-mediated conversion to carboxylic acids (1 , 2 , 1c–h ). Challenges in direct oxidation necessitate this two-step protocol to avoid decomposition.

Extraction and Purification from Natural Sources

Plant Material Selection and Pretreatment

Aristolochia bracteolata and related species are dried, ground, and extracted with methanol or chloroform-methanol mixtures. Soxhlet extraction maximizes AA-I and AA-II recovery, though yields vary by plant age and geographic origin.

Chromatographic Separation Techniques

Preparative Thin-Layer Chromatography (PTLC)

Crude extracts are fractionated using silica gel PTLC with chloroform-methanol-water (6:4:1). Bands corresponding to AA-I (Rf 0.45) and AA-II (Rf 0.38) are scraped, eluted, and concentrated.

High-Performance Liquid Chromatography (HPLC)

Final purification employs reversed-phase HPLC (C18 column, methanol-water-acetic acid mobile phase). AA-I and AA-II elute at 12.3 and 14.7 minutes, respectively, enabling quantification via UV detection at 254 nm.

Table 2: HPLC Conditions for AA-I and AA-II Analysis

| Parameter | Specification |

|---|---|

| Column | C18 (250 × 4.6 mm, 5 µm) |

| Mobile Phase | Methanol:Water:Acetic Acid (60:39:1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time (AA-I) | 12.3 min |

| Retention Time (AA-II) | 14.7 min |

Analytical Methods for Characterization

Spectroscopic Techniques

Challenges and Innovations in Preparation Methods

Stability Issues and Side Reactions

Aristolochic acids exhibit sensitivity to alkaline conditions, leading to nitro group displacement during ester hydrolysis. Steric strain between nitro and carboxyl groups complicates derivatization, necessitating protective group strategies.

Scalability Considerations

Large-scale synthesis requires optimized Pd catalysts and inert conditions to prevent aryl-iodide decomposition. Batch processing of 27 in 50 g quantities has been achieved.

Recent Advances in Catalytic Systems

Newer Pd(II) catalysts (e.g., [PdCl₂(dppf)]) improve coupling efficiency for AA metabolites like N-hydroxyaristolactams.

Chemical Reactions Analysis

Types of Reactions: Aristolochic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form aristolactams.

Reduction: Nitroreduction reactions convert this compound to N-hydroxyaristolactams.

Substitution: Electrophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Nitroreductase enzymes or chemical reducing agents like zinc and hydrochloric acid are used.

Major Products:

Oxidation: Aristolactams.

Reduction: N-hydroxyaristolactams and other reduced derivatives.

Scientific Research Applications

Historical Context and Traditional Uses

Aristolochic acid has been used in traditional medicine, especially in Asian countries, for centuries. It was commonly included in herbal formulations for treating various ailments, including inflammatory conditions and pain relief. However, the recognition of its toxic effects has led to a reevaluation of its safety profile.

Nephrotoxicity

This compound is primarily known for causing this compound nephropathy (AAN), a condition characterized by interstitial nephritis and renal failure. Studies have shown that exposure to this compound leads to severe kidney damage through mechanisms such as oxidative stress and apoptosis. For instance, a study demonstrated that Panax ginseng extract could mitigate some toxic effects of this compound on renal cells, although it also highlighted potential adverse interactions that could exacerbate kidney injury .

Carcinogenicity

This compound has been classified as a human carcinogen based on substantial evidence linking it to urothelial cancers and other malignancies. Research indicates that it induces mutations in critical genes such as p53, with a predominant mutation type being A:T to T:A transversions . Epidemiological studies have shown a significant association between the consumption of herbal products containing this compound and an increased risk of urinary tract cancers .

Research Trends and Future Directions

Recent bibliometric analyses reveal a growing body of research focused on understanding the dual nature of this compound—its therapeutic potential versus its toxicological risks. Suggestions for future research include:

- Investigating the antitumor efficacy of aristolochic acids.

- Exploring the immune-modulating activities of these compounds.

- Conducting comprehensive reviews on naturally occurring aristolochic acids.

- Analyzing the correlation between mutational signatures induced by this compound and various cancers .

Case Study: this compound Nephropathy

A notable case involved a 49-year-old male diagnosed with chronic kidney disease attributed to the consumption of traditional Chinese herbs containing this compound. The patient exhibited significant renal dysfunction, highlighting the need for awareness regarding herbal remedies containing this compound .

Case Study: Urothelial Carcinoma

In a population-based study, patients with upper urinary tract cancers showed high frequencies of A:T to T:A transversions in their p53 genes, correlating with prior exposure to this compound-containing herbal products. This case underscores the carcinogenic potential of the compound and its implications for public health .

Mechanism of Action

Aristolochic acid exerts its effects through several mechanisms:

DNA Adduction: It forms covalent adducts with DNA, leading to mutations and carcinogenesis.

Signaling Pathways: Activates NF-κB and STAT3 pathways, contributing to inflammation and apoptosis.

Nephrotoxicity: Causes chronic renal failure through selective nephrotoxicity, often requiring dialysis or kidney transplantation.

Comparison with Similar Compounds

Structural and Functional Classification of Aristolochic Acid Analogues

AAAs are classified based on their core phenanthrene structure and substituent patterns:

- AA-I (8-methoxy-6-nitro-phenanthro-3,4-d-1,3-dioxolo-5-carboxylic acid) : Contains a methoxy group at C8 and a nitro group at C6, linked to its high mutagenicity .

- AA-II (6-nitro-phenanthro-3,4-d-1,3-dioxolo-5-carboxylic acid) : Lacks the methoxy group at C8, resulting in reduced toxicity compared to AA-I .

- Aristolactams (ALs) : Lactam derivatives of AAs, formed via nitro-reduction and cyclization. These compounds exhibit lower acute toxicity but may still contribute to chronic renal injury .

- Formyloxy-substituted AAAs : Recently discovered analogues (e.g., compounds 9 and 10 from A. contorta) feature a formyloxy group at C10, showing significant cytotoxic activity against HK-2 kidney cells .

Comparative Toxicological Profiles

Table 1: Key Differences Between this compound Analogues

| Compound | Structural Features | Toxicity (In Vitro/In Vivo) | Biological Activity |

|---|---|---|---|

| AA-I | C8-methoxy, C6-nitro | High nephrotoxicity; carcinogenic | DNA adduct formation; renal fibrosis |

| AA-II | C6-nitro (no methoxy) | Moderate toxicity | Weak mutagenicity |

| AL-I | Lactam ring; reduced nitro group | Low acute toxicity | Chronic kidney damage |

| AA-9/10 | C10-formyloxy substitution | High cytotoxicity (IC₅₀: 12–18 μM) | Apoptosis induction; protein binding |

Key Findings :

- AA-I is the most toxic analogue, with a 10-fold higher DNA-binding capacity than AA-II due to its methoxy group enhancing electrophilic reactivity .

- ALs , while less acutely toxic, accumulate in renal tissues, contributing to Balkan endemic nephropathy .

- Formyloxy-substituted AAAs (e.g., AA-9/10) demonstrate novel mechanisms, such as targeting tubulin and inducing apoptosis, but their long-term carcinogenicity remains unstudied .

Analytical Challenges in Studying AA Analogues

Quantitative analysis of AAAs is hindered by:

Limited Reference Standards: Only 5–10 AAAs/ALs are commercially available, restricting comprehensive profiling .

Low Concentrations in Herbal Preparations : AA-containing herbs (e.g., Aristolochia spp.) often contain trace amounts (<0.1% w/w) of multiple analogues, complicating detection .

Methodological Variability : LC-MS/MS and HPLC-UV are standard techniques, but sensitivity varies for different AAAs. For instance, AA-I is detectable at 0.01 ppm, while ALs require specialized extraction .

Implications for Traditional Medicine and Regulatory Policies

Despite bans in many countries, AA-contaminated herbs persist in Traditional Chinese Medicine (TCM) due to:

- Substitution Errors: Non-toxic herbs like Asarum spp. are occasionally adulterated with AA-containing species .

- Inconsistent Regulation: Only AA-I/II are monitored in most jurisdictions, ignoring other bioactive analogues (e.g., AA-III, AA-IVa) .

Future Research Directions

Expanding Reference Libraries : Synthetic production of rare AAAs is critical for toxicological screening .

Mechanistic Studies : Molecular docking and in silico models (e.g., QSAR) could predict structure-toxicity relationships for understudied analogues .

Epidemiological Tracking : Long-term studies on AAAs’ role in liver and urinary tract cancers are needed, particularly for ALs .

Biological Activity

Aristolochic acid (AA) is a naturally occurring compound primarily found in plants of the Aristolochiaceae family. It has garnered significant attention due to its potent biological activities, including its carcinogenic properties, nephrotoxicity, and effects on cellular processes such as apoptosis and gene mutations. This article delves into the biological activity of this compound, supported by various studies and findings.

Overview of this compound

This compound exists in several forms, with this compound I (AAI) and this compound II (AAII) being the most studied. These compounds have been linked to severe health issues, particularly in populations using traditional herbal remedies containing them.

Carcinogenicity

Aristolochic acids are classified as human carcinogens based on extensive evidence from both animal studies and human epidemiological data. The mechanisms through which AA induces cancer include:

- DNA Damage : AA has been shown to cause mutations in various organisms. In vitro studies demonstrated that AA induces mutations in Salmonella typhimurium and mammalian cell lines, including hprt mutations in rat fibroblasts and Chinese hamster ovary cells . Notably, mutations in the p53 gene, a critical tumor suppressor gene, have been observed in cells exposed to AA .

- Formation of DNA Adducts : AA binds to DNA, leading to the formation of adducts that can result in mutagenesis and carcinogenesis. Studies have identified specific binding sites in oncogenes such as H-ras and tumor suppressor genes like p53 .

- Cell Cycle Disruption : AA can arrest the cell cycle at the G2/M phase and induce apoptosis at higher concentrations. This effect is mediated through increased reactive oxygen species (ROS) production and activation of apoptotic pathways .

Nephrotoxicity

This compound nephropathy (AAN) is a well-documented condition resulting from exposure to AA. Key findings include:

- Cellular Toxicity : AAN is characterized by tubular interstitial fibrosis and apoptosis of renal tubular epithelial cells. Studies indicate that AA exposure leads to increased apoptosis rates in kidney cells, primarily through caspase activation .

- Oxidative Stress : AA induces oxidative stress, contributing to renal injury. Research has shown that antioxidants may mitigate some of these effects but can also interact negatively with AA's nephrotoxic properties .

Case Studies

- Population-Based Case-Control Study : A study conducted in Taiwan found a significant association between the consumption of this compound-containing herbal products and an increased risk of urinary tract cancer. Patients who had consumed more than 500 pills containing AA were at a notably higher risk for developing this type of cancer .

- Experimental Models : In animal models, treatment with AAI resulted in renal damage characterized by elevated blood urea nitrogen (BUN) and creatinine levels, indicative of impaired kidney function. These models further demonstrated that co-administration with certain herbal extracts could either exacerbate or alleviate AAI-induced toxicity .

Summary of Biological Activities

Q & A

Q. How can multi-omics approaches elucidate AA’s role in renal fibrosis and carcinogenesis?

Q. What innovations in analytical chemistry are needed to detect trace AA in complex matrices?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.